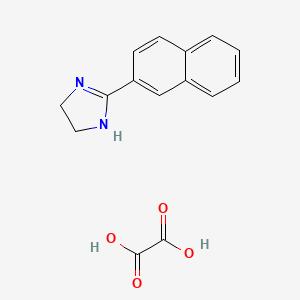![molecular formula C18H16N2O B6594343 (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one CAS No. 1014689-15-6](/img/structure/B6594343.png)
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one” is a chemical compound with the molecular formula C18H16N2O . It is also known as "(1Z)-1-[(2,4-Dimethylphenyl)hydrazono]-2(1H)-naphthalenone" .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a new Schiff base compound, (Z)-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one, was prepared and structurally characterized by single-crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.332 Da and a monoisotopic mass of 276.126251 Da . The compound has a predicted log octanol-water partition coefficient (Log Kow) of 4.40, a boiling point of 417.38°C, and a melting point of 156.65°C .Applications De Recherche Scientifique
Anticancer and Antibacterial Applications
Naphthalimide compounds, including derivatives of naphthalene structures like the one , have shown extensive potentiality in medicinal applications. Their large conjugated planar structure allows for interactions with biological molecules, exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. Some naphthalimide derivatives have entered clinical trials for cancer treatment, highlighting their importance in developing potential drugs for various diseases (Gong, Addla, Lv, & Zhou, 2016).
Diagnostic and Imaging Agents
Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. They are instrumental in detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This underscores the versatility of naphthalene derivatives in biologically relevant species detection and imaging (Gong, Addla, Lv, & Zhou, 2016).
Environmental Research
Research on naphthalene derivatives extends into environmental science, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). Microbial degradation of PAHs, including naphthalene and its derivatives, is a major mechanism for ecological recovery of contaminated sites. Understanding the microbial catabolism of these compounds is crucial for developing methods to enhance bioremediation of PAH-contaminated environments (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Electronic and Photophysical Applications
The study of naphthalene derivatives has also found relevance in electronic and photophysical applications, including the development of n-type semiconductors, sensors, and materials for energy storage. The structural versatility of naphthalene-based compounds allows for their use in diverse technological applications, emphasizing the intersection of organic chemistry and materials science (Segura, Juárez, Ramos, & Seoane, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one involves the condensation of 2-naphthol with 2,4-dimethylphenylhydrazine followed by deuteration of the resulting product.", "Starting Materials": [ "2-naphthol", "2,4-dimethylphenylhydrazine", "deuterium oxide", "sodium deuteroxide", "acetic anhydride", "sodium acetate", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g, 7.2 mmol) and 2,4-dimethylphenylhydrazine (1.5 g, 10.8 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in deuterium oxide (10 mL) and add sodium deuteroxide (0.5 g, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid (1 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the yellow solid from ethyl acetate to obtain (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one as a yellow solid (yield: 60%)." ] } | |
Numéro CAS |
1014689-15-6 |
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |
Clé InChI |
JBTHDAVBDKKSRW-ONKFGEBXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)C)C)O)[2H])[2H])[2H])[2H] |
SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |
Color/Form |
Red needles Brown-red crystals; red needles |
melting_point |
166 °C |
Description physique |
C.i. solvent orange 7 appears as red crystals. Insoluble in water. Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |
Solubilité |
Insoluble in water; sol in ethanol, acetone and benzene Soluble in ethe |
Pression de vapeur |
0.00000001 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


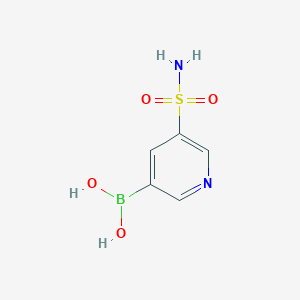

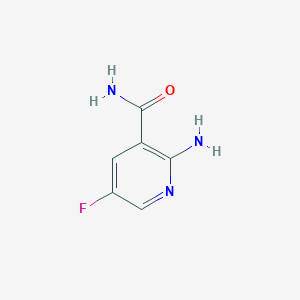

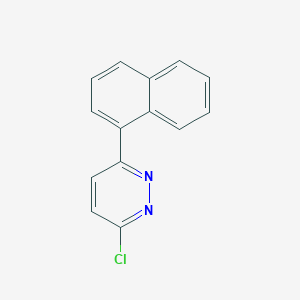
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

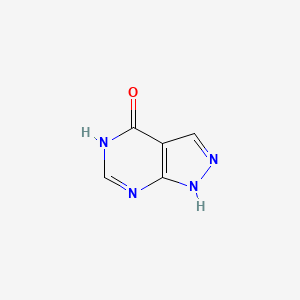
![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

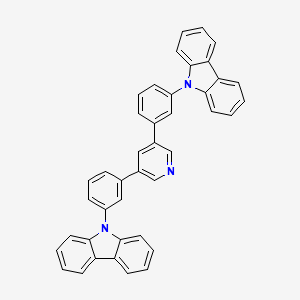
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
